molecular formula C10H10BrFO B598012 1-(5-Bromo-2-fluorophenyl)butan-1-one CAS No. 1197943-61-5

1-(5-Bromo-2-fluorophenyl)butan-1-one

Cat. No. B598012
CAS RN: 1197943-61-5
M. Wt: 245.091
InChI Key: YFIKSXUBLVNPSA-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-fluorophenyl)butan-1-one” is a chemical compound with the CAS Number: 1197943-61-5 . It has a molecular weight of 245.09 . The IUPAC name for this compound is 1-(5-bromo-2-fluorophenyl)-1-butanone .


Molecular Structure Analysis

The InChI code for “1-(5-Bromo-2-fluorophenyl)butan-1-one” is 1S/C10H10BrFO/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6H,2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “1-(5-Bromo-2-fluorophenyl)butan-1-one” has a molecular weight of 245.09 . The compound is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor Activity : The synthesis of complex molecules like 4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine has been explored, showing good antitumor activity against specific cancer cell lines, such as the Hela cell line. This illustrates the compound's role in the development of new chemotherapeutic agents (Peng Jun, 2012).

  • Anticancer Activity : Compounds derived from similar bromo- and fluoro-substituted butan-1-ones have been evaluated for their selectivity and inhibition of cancer cell lines, demonstrating the potential for developing new anticancer agents. For example, new analogs of sigma-2 ligands were synthesized, showing significant inhibition of various cancer cell lines, indicating the utility of these compounds in cancer research (Gladys M. Asong et al., 2019).

Synthesis and Material Science

  • Fluorofurans Synthesis : Research on the synthesis of fluorofurans from related compounds demonstrates the application of 1-(5-Bromo-2-fluorophenyl)butan-1-one in the development of novel synthetic routes for heterocyclic compounds. These furans are valuable for their potential use in materials science and organic electronics (Yan Li et al., 2012).

Chemical Synthesis Methodologies

  • Building Block in Organic Synthesis : The investigation of related bromo- and butanone compounds as building blocks in organic synthesis reveals their versatility in creating complex molecular architectures. This research contributes to the development of new synthetic methodologies and the exploration of reaction mechanisms (Andreas Westerlund et al., 2001).

Molecular Structure and Interaction Studies

  • Chiral Recognition : Studies on the effect of fluorine substitution on chiral recognition shed light on the intricate balance of intermolecular interactions involved in the recognition process. These findings are significant for understanding the fundamental aspects of chirality and its implications in pharmaceutical sciences (A. Ciavardini et al., 2013).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “1-(5-Bromo-2-fluorophenyl)butan-1-one” can be found online . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIKSXUBLVNPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680738
Record name 1-(5-Bromo-2-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-fluorophenyl)butan-1-one

CAS RN

1197943-61-5
Record name 1-(5-Bromo-2-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(5-bromo-2-fluoro-phenyl)-butan-1-ol (6.2 g, 25 mmol) in dry CH2Cl2 (60 mL) were added pyridinium dichromate (19.0 g, 50.3 mmol) and molecular sieves powder (1.24 g) at room temperature and stirred overnight. The reaction mixture was filtered through diatomaceous earth and washed with diethyl ether (200 mL). The combined CH2Cl2 and ether layers were dried over anhydrous Na2SO4, filtered and concentrated to give a crude product, which was purified by column chromatography using 5% ethyl acetate/pet-ether as eluents to afford 1-(5-bromo-2-fluorophenyl)butan-1-one (4.6 g, 75%) as a syrup. 1H NMR (CDCl3): δ 8.0 (m, 1H), 7.5-7.6 (m, 1H), 7.0 (t, 1H), 2.9-3.0 (m, 2H), 1.7 (q, 2H), 1.0 (t, 3H).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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